2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a compound known for its unique chemical structure and properties The presence of trifluoromethyl groups and a thiadiazolidine ring makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazolidine ring can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the preparation of various derivatives for chemical and biological applications.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to its specific combination of trifluoromethyl groups and a thiadiazolidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
503310-70-1 |
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Molecular Formula |
C10H8F6N2O2S |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H8F6N2O2S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)18-2-1-17-21(18,19)20/h3-5,17H,1-2H2 |
InChI Key |
XELZQZOJCVFCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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